molecular formula C5H6N4O2S B14612441 2,6-diamino-3-nitro-1H-pyridine-4-thione CAS No. 60282-72-6

2,6-diamino-3-nitro-1H-pyridine-4-thione

Katalognummer: B14612441
CAS-Nummer: 60282-72-6
Molekulargewicht: 186.19 g/mol
InChI-Schlüssel: UBSRMAHRWWDHIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diamino-3-nitro-1H-pyridine-4-thione is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound is characterized by the presence of amino groups at positions 2 and 6, a nitro group at position 3, and a thione group at position 4 on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-3-nitro-1H-pyridine-4-thione typically involves multi-step reactions starting from pyridine derivativesThe thione group can be introduced via thiolation reactions using sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diamino-3-nitro-1H-pyridine-4-thione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,6-Diamino-3-nitro-1H-pyridine-4-thione has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-diamino-3-nitro-1H-pyridine-4-thione involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The nitro group may undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Diamino-3-nitro-1H-pyridine-4-thione is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

60282-72-6

Molekularformel

C5H6N4O2S

Molekulargewicht

186.19 g/mol

IUPAC-Name

2,6-diamino-3-nitro-1H-pyridine-4-thione

InChI

InChI=1S/C5H6N4O2S/c6-3-1-2(12)4(9(10)11)5(7)8-3/h1H,(H5,6,7,8,12)

InChI-Schlüssel

UBSRMAHRWWDHIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=C(C1=S)[N+](=O)[O-])N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.